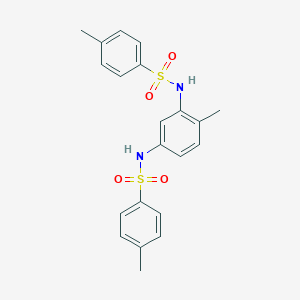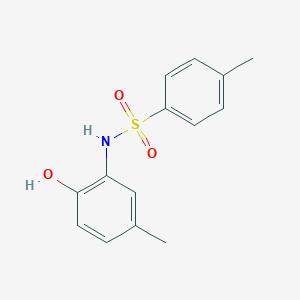![molecular formula C23H21ClN2O3 B290529 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B290529.png)
4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}-N-(2-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}-N-(2-methylphenyl)benzamide, also known as MCAM, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}-N-(2-methylphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival, and its dysregulation is commonly observed in cancer. 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}-N-(2-methylphenyl)benzamide has also been shown to inhibit the activity of HDAC6, a histone deacetylase that is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}-N-(2-methylphenyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. In addition, 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}-N-(2-methylphenyl)benzamide has been shown to inhibit the activity of proteasomes, which are responsible for the degradation of proteins in cells.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}-N-(2-methylphenyl)benzamide in lab experiments is its specificity for HDAC6 and the PI3K/Akt/mTOR pathway. This allows researchers to study the effects of inhibiting these pathways without affecting other cellular processes. However, one limitation of using 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}-N-(2-methylphenyl)benzamide is its potential toxicity, which can vary depending on the cell type and concentration used.
Future Directions
There are several future directions for the use of 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}-N-(2-methylphenyl)benzamide in scientific research. One direction is the development of more potent and selective inhibitors of HDAC6 and the PI3K/Akt/mTOR pathway. Another direction is the investigation of the potential therapeutic applications of 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}-N-(2-methylphenyl)benzamide in other diseases, such as neurodegenerative disorders and autoimmune diseases. Finally, the use of 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}-N-(2-methylphenyl)benzamide in combination with other therapies, such as chemotherapy and immunotherapy, is an area of active research.
Synthesis Methods
The synthesis of 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}-N-(2-methylphenyl)benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-methylphenylamine in the presence of thionyl chloride, followed by acylation with 4-methoxyphenylacetic acid and reduction with iron powder. The final product is purified through column chromatography and characterized using spectroscopic techniques.
Scientific Research Applications
4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}-N-(2-methylphenyl)benzamide has been widely used in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in various types of cancer, including breast, lung, and prostate cancer. 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}-N-(2-methylphenyl)benzamide has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
properties
Molecular Formula |
C23H21ClN2O3 |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
4-chloro-3-[[2-(4-methoxyphenyl)acetyl]amino]-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C23H21ClN2O3/c1-15-5-3-4-6-20(15)26-23(28)17-9-12-19(24)21(14-17)25-22(27)13-16-7-10-18(29-2)11-8-16/h3-12,14H,13H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
YKYYPOAMCKXUNY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




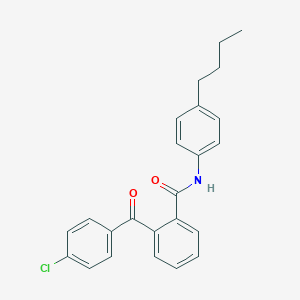
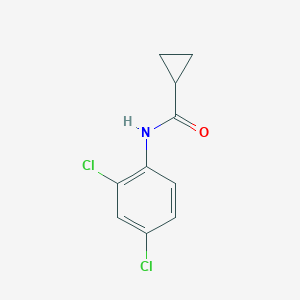


![4-ethyl-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290453.png)


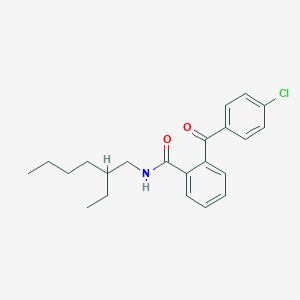

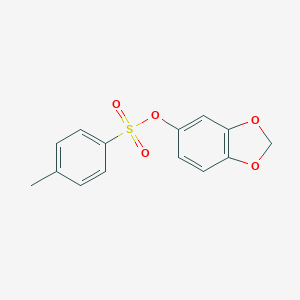
![5-{[(4-Methylphenyl)sulfonyl]oxy}-1-naphthyl 4-methylbenzenesulfonate](/img/structure/B290465.png)
